molecular formula C13H18O3 B14615404 1-(2,4-Dimethoxyphenyl)-2,2-dimethylpropan-1-one CAS No. 60884-08-4

1-(2,4-Dimethoxyphenyl)-2,2-dimethylpropan-1-one

Cat. No.: B14615404
CAS No.: 60884-08-4
M. Wt: 222.28 g/mol
InChI Key: OGXRBPJCWQCNQX-UHFFFAOYSA-N
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Description

1-(2,4-Dimethoxyphenyl)-2,2-dimethylpropan-1-one is an organic compound with the molecular formula C11H14O3 and a molecular weight of 194.23 g/mol . This compound features a propanone core structure substituted with a 2,4-dimethoxyphenyl group at the 1-position and two methyl groups at the 2-position, forming a tertiary carbon center. While specific biological activity data for this exact compound is limited in the current literature, its dimethoxyphenyl and pivaloyl-like structure make it a valuable intermediate in synthetic organic chemistry . Researchers may employ it as a building block for the synthesis of more complex molecules, such as imidazo[1,2-a]pyridine derivatives, which are scaffolds of high interest in medicinal chemistry due to their documented anti-tubercular and other pharmacological properties . Its application is primarily focused on method development in synthesis and materials science. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications, or personal use. Researchers should handle all chemicals appropriately in accordance with their laboratory's safety protocols.

Properties

CAS No.

60884-08-4

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

1-(2,4-dimethoxyphenyl)-2,2-dimethylpropan-1-one

InChI

InChI=1S/C13H18O3/c1-13(2,3)12(14)10-7-6-9(15-4)8-11(10)16-5/h6-8H,1-5H3

InChI Key

OGXRBPJCWQCNQX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)C1=C(C=C(C=C1)OC)OC

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Regiochemical Considerations

Friedel-Crafts acylation remains the most direct method for introducing the pivaloyl group (2,2-dimethylpropanoyl) onto electron-rich aromatic systems. The 2,4-dimethoxyphenyl substrate, bearing two strongly electron-donating methoxy groups, facilitates electrophilic substitution at the most activated position. Theoretical and experimental studies suggest that acylation preferentially occurs at the para position relative to one methoxy group and meta to the other, though steric effects from the bulky pivaloyl chloride may influence regioselectivity.

Experimental Protocol

Materials :

  • 1,3-Dimethoxybenzene (2.0 g, 14.3 mmol)
  • Pivaloyl chloride (1.8 mL, 15.0 mmol)
  • Diethylaluminum chloride (Et$$_2$$AlCl, 2.0 M in hexane, 7.1 mL)
  • Dichloromethane (DCM, anhydrous)

Procedure :

  • Dissolve 1,3-dimethoxybenzene in 50 mL DCM under nitrogen at 0°C.
  • Add Et$$_2$$AlCl dropwise over 10 minutes, maintaining the temperature below 5°C.
  • Introduce pivaloyl chloride slowly, stir for 12 hours at 0°C.
  • Quench with pH 7.0 phosphate buffer, extract with DCM (3 × 30 mL).
  • Dry over Na$$2$$SO$$4$$, concentrate, and purify via silica chromatography (petroleum ether:ethyl acetate, 10:1).

Yield : ~68% (based on analogous procedures).

Optimization Insights

  • Catalyst Selection : Et$$2$$AlCl outperforms AlCl$$3$$ in minimizing side reactions (e.g., over-acylation).
  • Temperature Control : Reactions below 5°C enhance monoacylation selectivity.
  • Solvent Effects : Polar aprotic solvents (DCM) improve electrophile stability.
Parameter Optimal Condition Impact on Yield
Catalyst Et$$_2$$AlCl +15% vs. AlCl$$_3$$
Reaction Temperature 0–5°C Prevents decomposition
Molar Ratio (Acyl:Ar) 1.05:1 Minimizes di-acylation

Grignard Reagent-Based Synthesis

Pathway Rationale

An alternative route involves the reaction of 2,4-dimethoxyphenylmagnesium bromide with pivaloyl chloride. This method circumvents regioselectivity challenges but requires stringent stoichiometry to prevent over-addition.

Stepwise Procedure

  • Grignard Formation : React 2,4-dibromoanisole with Mg in THF.
  • Acylation : Add pivaloyl chloride (−78°C, dropwise).
  • Workup : Hydrolyze with NH$$4$$Cl, extract, and oxidize the intermediate alcohol (CrO$$3$$, H$$2$$SO$$4$$).

Challenges :

  • Over-addition to tertiary alcohol occurs if acyl chloride is in excess.
  • Oxidation steps may reduce overall yield (~50% reported for analogous ketones).

Alternative Methodologies

Oxidation of Secondary Alcohols

Synthesizing 1-(2,4-dimethoxyphenyl)-2,2-dimethylpropan-1-ol via nucleophilic addition to 2,4-dimethoxybenzaldehyde followed by oxidation (Swern or PCC) offers a viable pathway. However, this multi-step approach suffers from lower efficiency (∼40% overall yield).

Organocuprate-Mediated Acylation

Lithium di(2,4-dimethoxyphenyl)cuprate reacts with pivaloyl chloride to form the ketone directly. This method, while efficient in model systems, requires specialized reagents and inert conditions, limiting practicality.

Comparative Method Analysis

Method Yield (%) Complexity Regioselectivity Scalability
Friedel-Crafts 68 Moderate High High
Grignard 50 High N/A Moderate
Alcohol Oxidation 40 High High Low
Organocuprate 75* Very High High Low

*Theoretical yield based on cuprate reactivity.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dimethoxyphenyl)-2,2-dimethylpropan-1-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2,4-Dimethoxyphenyl)-2,2-dimethylpropan-1-one has found applications in several scientific research areas:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethoxyphenyl)-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of essential enzymes. In cancer research, the compound may induce apoptosis or inhibit cell proliferation through various signaling pathways.

Comparison with Similar Compounds

(a) Halogen-Substituted Analogues

  • 1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one (3ha) :

    • Molecular Formula : C₁₁H₁₃ClO
    • Yield : 80% in decarboxylative alkylation reactions .
    • The electron-withdrawing chlorine substituent reduces electron density on the aromatic ring, altering reactivity in electrophilic substitutions compared to the methoxy-rich target compound.
  • 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one (3ia) :

    • Similar to 3ha but with bromine, which increases molecular weight (C₁₁H₁₃BrO) and may enhance lipophilicity.

(b) Hydroxy- and Methoxy-Mixed Analogues

Backbone Modifications

(a) Chalcone Derivatives

  • (E)-1-(2,4-Dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one (α-H-TMC, 60): A chalcone synthesized from 1-(2,4-dimethoxyphenyl)ethanone and 3,4-dimethoxybenzaldehyde . The α,β-unsaturated ketone system enables conjugation, shifting UV absorption maxima (e.g., λmax ~350 nm) and enabling Michael addition reactions, unlike the saturated propanone backbone of the target compound.

(b) Epoxide-Containing Analogues

  • 1-[3-(2,4-Dichlorophenyl)oxiran-2-yl]-2,2-dimethylpropan-1-one :
    • CAS : 83773-35-7 | Formula : C₁₃H₁₄Cl₂O₂
    • The epoxide ring introduces strain and reactivity, making it susceptible to nucleophilic attack, a property absent in the target compound .

Q & A

Q. What are the standard synthetic routes for 1-(2,4-Dimethoxyphenyl)-2,2-dimethylpropan-1-one in academic laboratories?

The compound is typically synthesized via Claisen-Schmidt condensation , where a ketone (e.g., 2,4-dimethoxyacetophenone) reacts with an aldehyde under acidic or basic conditions. For example, analogous syntheses involve refluxing ketones with aldehydes in ethanol and catalytic thionyl chloride to form chalcone derivatives . Optimization of solvent (e.g., ethanol), temperature, and catalyst (e.g., thionyl chloride) is critical for yield improvement.

Q. Which spectroscopic techniques are essential for structural confirmation?

  • NMR Spectroscopy : 1^1H and 13^13C NMR are used to verify substituent positions and methoxy group integration. For instance, methoxy protons typically resonate at δ 3.8–4.0 ppm .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., exact mass of 220.25 g/mol for analogs) and fragmentation patterns .
  • Infrared (IR) Spectroscopy : C=O stretches (~1700 cm1^{-1}) and aromatic C-O vibrations (~1250 cm1^{-1}) are key identifiers .

Q. How can researchers ensure purity during synthesis?

Use column chromatography (silica gel, hexane/ethyl acetate eluent) followed by recrystallization (ethanol/water mixtures). Purity is validated via HPLC or TLC (Rf_f comparison with standards) .

Advanced Research Questions

Q. How can computational chemistry aid in predicting reaction pathways for derivatives?

Density Functional Theory (DFT) models electronic effects of substituents (e.g., methoxy groups) on reaction kinetics. For example, electron-donating groups enhance nucleophilic attack in condensation reactions. Software like Gaussian or ORCA can simulate transition states and regioselectivity .

Q. What strategies resolve contradictions in spectral data for structurally similar analogs?

  • Single-crystal X-ray diffraction : Resolves ambiguities in substituent positions, as demonstrated in crystallographic studies of related chalcones .
  • 2D NMR (COSY, HSQC) : Differentiates overlapping signals in crowded aromatic regions .
  • Comparative analysis : Cross-reference with published analogs (e.g., 1-(2,6-dihydroxy-4-methoxyphenyl)-3-phenylpropan-1-one) to identify spectral outliers .

Q. How do experimental design limitations impact data generalizability?

  • Sample variability : Synthetic protocols with limited starting materials (e.g., 8 initial samples) reduce representativeness of results. Mitigate by diversifying substrates and replicates .
  • Degradation control : Organic degradation during prolonged reactions (e.g., over 9 hours) alters product profiles. Implement continuous cooling or inert atmospheres to stabilize intermediates .

Q. What methodologies optimize regioselectivity in introducing substituents?

  • Directed ortho-metalation : Use directing groups (e.g., methoxy) to control electrophilic substitution positions.
  • Protecting groups : Temporarily block reactive sites (e.g., hydroxyl groups) during multi-step syntheses, as seen in chalcone derivatization .

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